molecular formula C16H18ClNO2 B3033402 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol CAS No. 1019535-57-9

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol

Cat. No.: B3033402
CAS No.: 1019535-57-9
M. Wt: 291.77 g/mol
InChI Key: JAMPZQAFQZPIGF-UHFFFAOYSA-N
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Description

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol (CAS: 1019535-57-9; molecular formula: C₁₆H₁₈ClNO₂; molecular weight: 291.77) is a high-purity chemical intermediate manufactured under ISO-certified conditions for pharmaceutical and research applications . Its structure features an ethoxy group at position 6 of the phenolic ring and a substituted aminomethyl group at position 2, derived from 3-chloro-2-methylaniline. The compound’s structural uniqueness lies in the combination of electron-donating (ethoxy) and electron-withdrawing (chloro) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

2-[(3-chloro-2-methylanilino)methyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-3-20-15-9-4-6-12(16(15)19)10-18-14-8-5-7-13(17)11(14)2/h4-9,18-19H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMPZQAFQZPIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol involves several steps. One common method includes the reaction of 3-chloro-2-methylphenylamine with 6-ethoxy-2-formylphenol under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as methanol or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:

Scientific Research Applications

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Methoxy vs. Ethoxy Substitution

A closely related analog, 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol (CAS: 196875-53-3; molecular formula: C₁₅H₁₆ClNO₂; molecular weight: 277.75), replaces the ethoxy group with a methoxy substituent . Key differences include:

Property 6-Ethoxy Derivative 6-Methoxy Derivative
Molecular Weight 291.77 277.75
Substituent Size Larger (ethoxy) Smaller (methoxy)
Lipophilicity (logP)* Higher Lower
Synthetic Yield Not reported ~74% (similar Schiff base synthesis)

Variation in Aromatic Substituents

  • 2-[(3-Chloro-4-methylphenylimino)methyl]-6-methoxyphenol (CAS: 196875-73-7): Features a chloro group at position 3 and methyl at position 4 on the aromatic ring, altering electronic effects and steric interactions compared to the 3-chloro-2-methyl substitution in the target compound .
  • 2-Ethoxy-6-[(4-methylphenylimino)methyl]phenol: A Schiff base with a 4-methylphenylimino group instead of the aminomethyl moiety. This compound exhibits tautomerism (enol ↔ keto forms), influenced by solvent polarity, which is absent in the non-imino target compound .

Schiff Base Analogs

Schiff bases like 2-((p-tolylimino)methyl)-6-ethoxyphenol (EST-L) (synthesized from 3-ethoxy salicylaldehyde and p-toluidine) share the ethoxyphenol backbone but replace the aminomethyl group with an azomethine (-C=N-) linkage . Key comparisons:

Table 1: Functional Group Impact on Properties
Property Target Compound (Aminomethyl) EST-L (Schiff Base)
Coordination Chemistry Limited metal binding Strong coordination to Mn(II), Co(II), Cu(II), Zn(II) via azomethine N
Antimicrobial Activity Not reported Metal complexes show enhanced activity (e.g., 15–22 mm inhibition zones vs. S. aureus)
IR Spectral Signature ν(OH) ~3048 cm⁻¹ ν(C=N) ~1660 cm⁻¹; shifts to 1630–1640 cm⁻¹ upon metal binding

Schiff bases exhibit superior bioactivity due to metal complexation, whereas the aminomethyl derivative may serve as a precursor for further functionalization.

Antimicrobial Performance

For example:

  • EST-L’s Cu(II) complex showed 85% inhibition against E. coli, outperforming the free ligand (45%) .
  • 2-((6-Methoxybenzo[d]thiazol-2-ylimino)methyl)-6-ethoxyphenol (MBTYE): Exhibited cytotoxicity (IC₅₀ = 18 µM against MCF-7 cells) and DNA-binding affinity, attributed to the planar benzo[d]thiazole moiety .

Theoretical and Analytical Studies

  • Tautomerism: Schiff bases like (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol undergo solvent-dependent enol-keto tautomerism, with thermodynamic parameters (ΔG ≈ 2–4 kcal/mol) calculated using DFT methods .
  • Crystallography: Related compounds (e.g., iron(III) complexes with ethoxyphenol ligands) were analyzed via SHELXL and SHELXTL software, highlighting C–H⋯π interactions critical for crystal packing .

Biological Activity

The compound 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol is an organic molecule of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H18ClN O2, with a molecular weight of approximately 291.77 g/mol. The structure consists of a phenolic ring substituted with an ethoxy group and a chloro-methylphenyl amine moiety, which plays a crucial role in its biological activity.

Structural Features

FeatureDescription
Total Atoms38
Hydrogen Atoms18
Carbon Atoms16
Bond Types39 bonds (21 non-H bonds, 12 multiple bonds)
Rotatable Bonds5

The presence of the chloro group and the ethoxy substitution is significant for the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. The compound's structural analogs have been evaluated for their ability to inhibit cancer cell proliferation and migration.

Inhibition Studies

A review highlighted various analogs' anti-proliferation activity measured by IC50 values across different cancer cell lines:

CompoundCell LineIC50 (μg/mL)
This compoundMCF-7TBD
Analog AHT295.68
Analog BMDA-MB-23118.89

These studies suggest that the compound may possess significant cytotoxic effects against breast cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.

The mechanisms underlying the anticancer effects of This compound include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to disrupt cellular signaling pathways that promote cancer cell growth.
  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimetastatic Activity : Certain derivatives have demonstrated the ability to inhibit migration and invasion of cancer cells, which is critical in preventing metastasis.

Study on Anticancer Activity

In a significant study, researchers evaluated the effects of various phenolic compounds on cancer cell lines. The findings indicated that This compound exhibited notable anti-proliferative effects:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
  • Results : The compound reduced cell viability significantly at concentrations ranging from low micromolar to sub-micromolar levels.

Resistance Mechanisms

Understanding resistance mechanisms is essential for developing effective therapies. Research indicates that some cancer cell lines develop resistance to compounds similar to This compound , potentially through upregulation of detoxifying enzymes or alterations in drug uptake mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol
Reactant of Route 2
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2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol

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